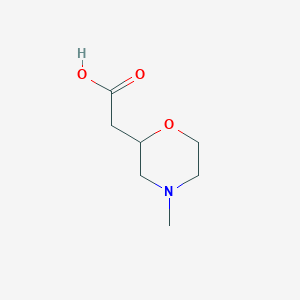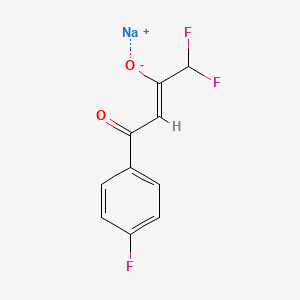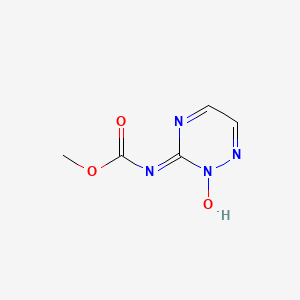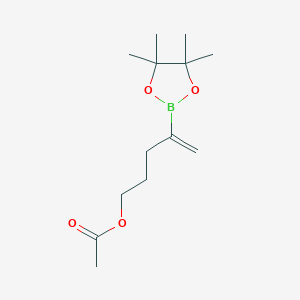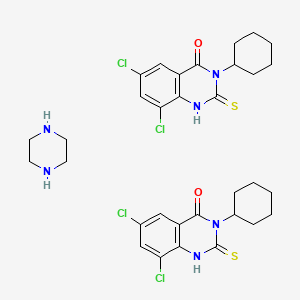
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, substituted with chlorine atoms at positions 6 and 8, a cyclohexyl group at position 3, and a sulfanylidene group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the amination and annulation of benzamides and amidines.
Introduction of Substituents: The chlorine atoms at positions 6 and 8 can be introduced through halogenation reactions using appropriate chlorinating agents.
Attachment of Cyclohexyl and Sulfanylidene Groups: The cyclohexyl group can be introduced via alkylation reactions, while the sulfanylidene group can be added through thiolation reactions.
Incorporation of Piperazine: The piperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Disrupting Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6,8-dibromo-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one
- 6,8-dichloro-3-cyclohexyl-2-sulfanylquinazolin-4(3H)-one
Uniqueness
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine is unique due to the presence of both the sulfanylidene group and the piperazine moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
75129-84-9 |
|---|---|
Molecular Formula |
C32H38Cl4N6O2S2 |
Molecular Weight |
744.6 g/mol |
IUPAC Name |
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine |
InChI |
InChI=1S/2C14H14Cl2N2OS.C4H10N2/c2*15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9;1-2-6-4-3-5-1/h2*6-7,9H,1-5H2,(H,17,20);5-6H,1-4H2 |
InChI Key |
JYDULHITOUZPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S.C1CCC(CC1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S.C1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


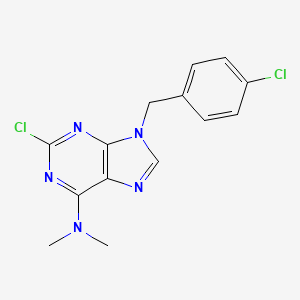
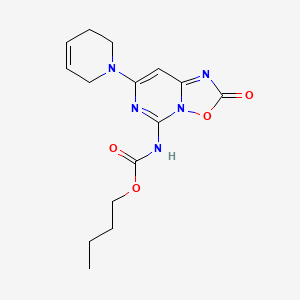

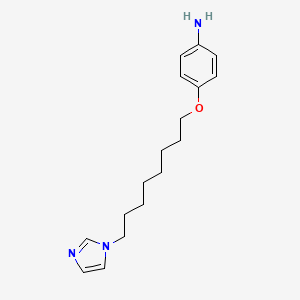
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
